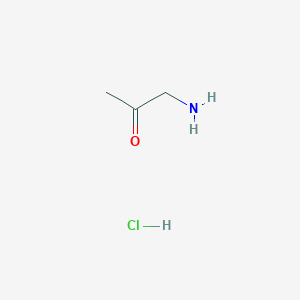
Aminoacetone hydrochloride
Cat. No. B019296
M. Wt: 109.55 g/mol
InChI Key: RUCLDQBBIJKQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05324837
Procedure details


Aminoacetone hydrochloride (13.29 g, 121 mmol) was slurried in 200 mL of dichloromethane and stirred vigorously as 22 mL (146 mmol) of trifluroacetic acid was added. The mixture was heated to reflux with stirring for about I hr at which time the evolution of gas had ceased. The resulting mixture was concentrated by evaporation at 60° C. and the residue was dissolved in 200 mL of ether. Solid sodium bicarbonate was cautiously added with stirring until foaming ceased. The resulting slurry was filtered through a 2×5 cm silica gel plug and the plug was eluted with an additional 100 mL of ether. The combined filtrates were concentrated by evaporation at temperatures up to 60° C. The residue was kugelrohr distilled at a pot temperature of 100°-110° C. and a pressure of 18 torr (2.4 kPa) to obtain 9.7 g (47 percent of theory) of the title compound as a waxy white solid. An analytical sample prepared by recrystallization from pentane was a white solid melting at 71°-73° C.
Name
Aminoacetone hydrochloride
Quantity
13.29 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4](=[O:6])[CH3:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=[O:10]>ClCCl>[F:7][C:8]([F:13])([F:12])[C:9]([NH:2][CH2:3][C:4](=[O:6])[CH3:5])=[O:10] |f:0.1|
|
Inputs


Step One
|
Name
|
Aminoacetone hydrochloride
|
|
Quantity
|
13.29 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for about I hr at which time the evolution of gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated by evaporation at 60° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 200 mL of ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid sodium bicarbonate was cautiously added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered through a 2×5 cm silica gel plug
|
WASH
|
Type
|
WASH
|
|
Details
|
the plug was eluted with an additional 100 mL of ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated by evaporation at temperatures up to 60° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was kugelrohr distilled at a pot temperature of 100°-110° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)NCC(C)=O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
